3,6-Dimethyl-1,4-diphenyl-1,4-dihydro-1,2,4,5-tetrazine
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Overview
Description
3,6-Dimethyl-1,4-diphenyl-1,4-dihydro-1,2,4,5-tetrazine is a heterocyclic compound that belongs to the tetrazine family.
Preparation Methods
The synthesis of 3,6-Dimethyl-1,4-diphenyl-1,4-dihydro-1,2,4,5-tetrazine typically involves the reaction of 3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine with an equimolar amount of an acyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be further modified by using different acyl chlorides to obtain various derivatives of the compound .
The use of specific solvents, temperatures, and reaction times are critical factors in optimizing the yield and purity of the compound .
Chemical Reactions Analysis
3,6-Dimethyl-1,4-diphenyl-1,4-dihydro-1,2,4,5-tetrazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct chemical properties.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include acyl chlorides, reducing agents, and oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic structures.
Medicine: The compound’s anticancer properties make it a candidate for further research in drug development.
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-1,4-diphenyl-1,4-dihydro-1,2,4,5-tetrazine involves its interaction with specific molecular targets and pathways. The compound acts as an electron-deficient diene in inverse electron demand Diels-Alder reactions, which allows it to form stable adducts with various dienophiles. This property is crucial for its biological activity, particularly its anticancer effects .
Comparison with Similar Compounds
3,6-Dimethyl-1,4-diphenyl-1,4-dihydro-1,2,4,5-tetrazine can be compared with other tetrazine derivatives, such as:
3,6-Diphenyl-1,2-dihydro-1,2,4,5-tetrazine: This compound has similar chemical properties but differs in its substitution pattern and reactivity.
1,4-Diaryl-3,6-dialkyl-1,4-dihydro-1,2,4,5-tetrazine: These derivatives have been studied for their anticancer activity and have shown promising results.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Properties
CAS No. |
87839-68-7 |
---|---|
Molecular Formula |
C16H16N4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
3,6-dimethyl-1,4-diphenyl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C16H16N4/c1-13-17-20(16-11-7-4-8-12-16)14(2)18-19(13)15-9-5-3-6-10-15/h3-12H,1-2H3 |
InChI Key |
GQQNQWZTTDASCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=NN1C2=CC=CC=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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